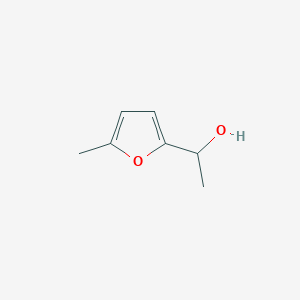

5-Methyl-alpha-methyl-furfuryl alcohol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Furfuryl alcohol is an organic compound containing a furan substituted with a hydroxymethyl group . It is a colorless liquid, but aged samples appear amber. It possesses a faint odor of burning and a bitter taste . It is miscible with but unstable in water. It is soluble in common organic solvents .

Synthesis Analysis

Furfuryl alcohol is manufactured industrially by hydrogenation of furfural, which is itself typically produced from waste bio-mass such as corncobs or sugar cane bagasse . As such furfuryl alcohol may be considered a green chemical .Molecular Structure Analysis

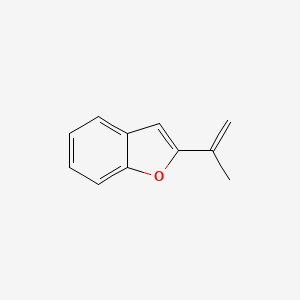

The molecular structure of furfuryl alcohol consists of a furan ring substituted with a hydroxymethyl group .Chemical Reactions Analysis

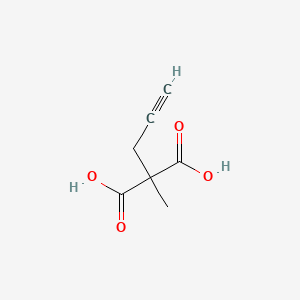

Furfuryl alcohol undergoes many reactions including Diels–Alder additions to electrophilic alkenes and alkynes . Hydroxymethylation gives 1,5-bis(hydroxymethyl)furan . Hydrolysis gives levulinic acid . Upon treatment with acids, heat and/or catalysts, furfuryl alcohol can be made to polymerize into a resin, poly(furfuryl alcohol) .Physical And Chemical Properties Analysis

Furfuryl alcohol is a colorless liquid, but aged samples appear amber . It possesses a faint odor of burning and a bitter taste . It is miscible with but unstable in water. It is soluble in common organic solvents .作用机制

安全和危害

Hazards for skin and eye contact and respiratory exposure are recognized for the majority of the compounds under application . Most are classified as irritating to the respiratory system . The concentrations considered safe for the target species are unlikely to have detrimental effects on the terrestrial and freshwater environments .

未来方向

Furfural, a precursor to furfuryl alcohol, has been considered as one of the most promising platform molecules directly derived from biomass . The hydrogenation of furfural is one of the most versatile reactions to upgrade furanic components to biofuels . For instance, it can lead to plenty of downstream products, such as (tetrahydro)furfuryl alcohol, 2-methyl(tetrahydro)furan, lactones, levulinates, cyclopentanone(l), or diols .

属性

CAS 编号 |

14003-15-7 |

|---|---|

分子式 |

C7H10O2 |

分子量 |

126.15 g/mol |

IUPAC 名称 |

1-(5-methylfuran-2-yl)ethanol |

InChI |

InChI=1S/C7H10O2/c1-5-3-4-7(9-5)6(2)8/h3-4,6,8H,1-2H3 |

InChI 键 |

NYWUEUASUFTGQW-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(O1)C(C)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)ethanone](/img/structure/B8738986.png)

![5-((Benzyloxy)methyl)-1H-thieno[3,2-c]pyrazole](/img/structure/B8739052.png)